molecular formula C10H13BrO3 B085119 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 13441-28-6

1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

Cat. No. B085119
CAS RN: 13441-28-6
M. Wt: 261.11 g/mol
InChI Key: RYWWJLPKKKYWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the linear formula C10H13BrO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The molecular weight of this compound is 261.117 .


Molecular Structure Analysis

The compound has a complex structure, as suggested by its name. The “bicyclo[3.2.1]” part of the name indicates a specific arrangement of carbon atoms in a three-dimensional structure . The “1-Bromo”, “5,8,8-trimethyl”, and “3-oxa” parts of the name suggest the presence of a bromine atom, three methyl groups, and an oxygen atom in the structure .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

As this compound is provided to early discovery researchers , it is likely to be used in a variety of future scientific studies. The specific directions of these studies would depend on the interests and goals of the researchers using the compound.

properties

IUPAC Name

1-bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-8(2)9(3)4-5-10(8,11)7(13)14-6(9)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWWJLPKKKYWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)OC2=O)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.